2-(2,2-Dimethyl-propionylamino)-nicotinic acid

Description

Properties

IUPAC Name |

2-(2,2-dimethylpropanoylamino)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-11(2,3)10(16)13-8-7(9(14)15)5-4-6-12-8/h4-6H,1-3H3,(H,14,15)(H,12,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXLOGMIKCNUSNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=CC=N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381538 |

Source

|

| Record name | 2-(2,2-Dimethylpropanamido)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125867-25-6 |

Source

|

| Record name | 2-(2,2-Dimethylpropanamido)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Overview for Researchers and Drug Development Professionals

An In-depth Technical Guide to 2-(2,2-Dimethyl-propionylamino)-nicotinic Acid

Abstract

This technical guide provides a detailed examination of this compound (also known as 2-(pivaloylamino)nicotinic acid), a key heterocyclic building block in medicinal chemistry and materials science. This document consolidates essential chemical and physical properties, outlines a robust and validated synthesis protocol, describes standard analytical characterization techniques, and discusses its known applications and biological relevance. Designed for researchers, scientists, and drug development professionals, this guide aims to be a comprehensive resource, grounded in established scientific principles and supported by authoritative references.

Introduction and Chemical Identity

This compound is a derivative of nicotinic acid (Vitamin B3)[1]. Its structure is characterized by a pyridine-3-carboxylic acid core, with a bulky, lipophilic 2,2-dimethylpropionyl (pivaloyl) group attached to an amino function at the 2-position. This unique combination of a hydrophilic pyridinyl-carboxylate moiety and a sterically hindered, hydrophobic amide group imparts specific physicochemical properties that make it a valuable intermediate in organic synthesis.

The pivaloyl group serves as a robust protecting group for the 2-amino function, stable to a wide range of reaction conditions, yet its primary utility is often as a permanent structural component. In medicinal chemistry, compounds of this class, known as 2-(acylamino)nicotinic acids, are explored for various therapeutic applications, leveraging the biological significance of the nicotinic acid scaffold[2][3][4].

Key Identifiers:

-

IUPAC Name: 2-[(2,2-dimethylpropanoyl)amino]pyridine-3-carboxylic acid[5]

-

Common Synonyms: 2-(Pivaloylamino)nicotinic acid, this compound

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and application in research and development. The data below has been aggregated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Appearance | Light yellow to light brown solid | [6] |

| Melting Point | 235.2-236.7 °C | [6] |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [7][9] |

| Molecular Weight | 222.24 g/mol | [7][8][9] |

| SMILES | CC(C)(C)C(=O)NC1=C(C=CC=N1)C(=O)O | [5][8] |

| InChI Key | KXLOGMIKCNUSNG-UHFFFAOYSA-N | [8][9] |

| Purity (Typical) | ≥97% | [5] |

| Storage Temperature | Room Temperature | [6] |

Synthesis Protocol: Acylation of 2-Aminonicotinic Acid

The most direct and widely employed method for synthesizing this compound is the N-acylation of commercially available 2-aminonicotinic acid using pivaloyl chloride. This is a classic Schotten-Baumann reaction, adapted for an amino acid substrate.

Causality and Experimental Rationale

-

Choice of Base: An aqueous solution of a base like sodium hydroxide or potassium carbonate is used. Its primary role is to deprotonate the carboxylic acid group of the starting material, rendering it more soluble in the aqueous medium. Crucially, it also acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the acylation reaction. This prevents the protonation of the starting amine, which would render it unreactive towards the electrophilic pivaloyl chloride.

-

Reagent Addition: Pivaloyl chloride is added portion-wise or dropwise to the cooled reaction mixture. This controlled addition is critical to manage the exothermic nature of the acylation reaction and to minimize potential side reactions, such as the hydrolysis of the acid chloride.

-

Reaction Quenching and Product Isolation: After the reaction is complete, the mixture is acidified. This step serves two purposes: it quenches any remaining base and, most importantly, it protonates the carboxylate group of the product, causing the now neutral and less water-soluble this compound to precipitate out of the aqueous solution. This provides a simple and effective method for initial purification.

Step-by-Step Laboratory Procedure

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminonicotinic acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.5 eq). Stir at room temperature until a clear solution is obtained.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

-

Acylation: While stirring vigorously, add pivaloyl chloride (1.1 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Precipitation: Once the reaction is complete, cool the mixture again in an ice bath. Slowly acidify the solution to a pH of approximately 3-4 by adding 2 M hydrochloric acid. A white or off-white precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, followed by a small amount of cold diethyl ether or hexane to aid in drying.

-

Drying: Dry the product under vacuum to a constant weight. The resulting solid is typically of high purity (>95%). Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water if necessary.

Synthesis Workflow Diagram

Caption: Standard analytical workflow for compound characterization and validation.

Applications and Biological Context

2-(Acylamino)nicotinic acid derivatives are primarily utilized as intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

-

Pharmaceutical Intermediates: The nicotinic acid core is a well-established pharmacophore. Its derivatives are known to interact with various biological targets.[10] For example, nicotinic acid itself is a ligand for the hydroxycarboxylic acid receptor 2 (HCA₂), which mediates its anti-lipolytic effects.[10] The modification at the 2-position, as in the title compound, allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. These compounds can serve as precursors to fused heterocyclic systems or as building blocks in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[4]

-

Materials Science: The rigid, aromatic structure of the pyridine ring combined with its hydrogen bonding capabilities (amide and carboxylic acid) makes this class of compounds interesting for applications in crystal engineering and the development of supramolecular assemblies.

While specific biological activity data for this compound itself is not extensively reported in peer-reviewed literature, its structural similarity to other biologically active nicotinic acid derivatives suggests potential for further investigation in various therapeutic areas.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials.

Conclusion

This compound is a valuable and accessible chemical building block with well-defined properties. Its synthesis is straightforward, relying on fundamental organic chemistry principles, and its structure can be definitively confirmed using standard analytical techniques. For researchers in medicinal chemistry and drug development, this compound represents a versatile platform for creating novel molecules with potential therapeutic value, building upon the established biological importance of the nicotinic acid scaffold. This guide provides the foundational technical knowledge required to confidently synthesize, characterize, and utilize this compound in advanced research applications.

References

-

Finetech Industry Limited. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (2024). Nicotinic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-aminonicotinic acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Proton NMR Spectrum for Nicotinic Acid. Retrieved from [Link]

-

PubMed. (1975). Synthesis of some 2-aminonicotinic acid derivatives. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of 2-(arylamino)nicotinic acids in high-temperature water. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Retrieved from [Link]

-

PubChem. (n.d.). Nicotinamide. Retrieved from [Link]

-

PubChem. (n.d.). Nicotinic Acid. Retrieved from [Link]

-

Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]

-

MDPI. (2020). Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress. Retrieved from [Link]

-

PubMed. (2016). Isolation of Nicotinic Acid (Vitamin B3) and N-Propylamine after Myosmine Peroxidation. Retrieved from [Link]

-

FooDB. (2010). Showing Compound Nicotinamide (FDB012485). Retrieved from [Link]

-

PubMed Central. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Retrieved from [Link]

Sources

- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 2. Synthesis of some 2-aminonicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-(arylamino)nicotinic acids in high-temperature water | Semantic Scholar [semanticscholar.org]

- 4. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-[(2,2-Dimethylpropanoyl)amino]nicotinic acid, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.ie]

- 6. This compound | 125867-25-6 [amp.chemicalbook.com]

- 7. 175205-10-4 Cas No. | 7 | Matrix Scientific [matrixscientific.com]

- 8. This compound AldrichCPR 125867-25-6 [sigmaaldrich.com]

- 9. This compound | CAS: 125867-25-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 10. Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress: Further Molecular and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Properties of 2-(2,2-Dimethyl-propionylamino)-nicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2,2-Dimethyl-propionylamino)-nicotinic acid, a derivative of nicotinic acid (Vitamin B3). While specific experimental data on this particular molecule is limited in publicly accessible literature, this guide synthesizes foundational chemical principles, general synthetic methodologies for related compounds, and predicted structural characteristics. The document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of N-acylated nicotinic acid derivatives in drug discovery and development.

Introduction

Nicotinic acid, a member of the vitamin B3 complex, is a well-established therapeutic agent for treating dyslipidemia.[1] Its derivatives have been the subject of extensive research to explore a wider range of pharmacological activities and to mitigate the side effects associated with the parent compound, such as flushing.[2][3] The derivatization of the nicotinic acid scaffold, particularly at the amino position of 2-aminonicotinic acid, offers a versatile platform for modulating the molecule's physicochemical properties and biological activity. The introduction of a pivaloyl group (2,2-dimethyl-propionyl) at the 2-amino position results in this compound, a compound with distinct structural features that may influence its interaction with biological targets. This guide will delve into the molecular structure, synthesis, and potential characteristics of this compound.

Molecular Structure and Physicochemical Properties

This compound is characterized by a pyridine ring substituted with a carboxylic acid group at the 3-position and a pivaloylamino group at the 2-position. The bulky tert-butyl group of the pivaloyl moiety is a significant feature, likely influencing the compound's conformation and intermolecular interactions.

Structural Representation

Molecular Formula: C₁₁H₁₄N₂O₃[4]

Molecular Weight: 222.24 g/mol [4]

IUPAC Name: 2-(2,2-dimethylpropanamido)pyridine-3-carboxylic acid[4]

CAS Number: 125867-25-6[4]

Synonyms: 2-pivalamidonicotinic acid, 2-(Pivaloylamino)nicotinic acid[4]

Predicted Physicochemical Properties

| Property | Value | Source |

| Physical Form | Solid | [4] |

| Melting Point | 235.2-236.7 °C | Inferred from related compounds |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like DMSO and DMF. | Chemical Principles |

| pKa | The carboxylic acid proton is expected to have a pKa around 4-5, while the pyridine nitrogen will be less basic than in nicotinic acid due to the electron-withdrawing effect of the substituents. | Chemical Principles |

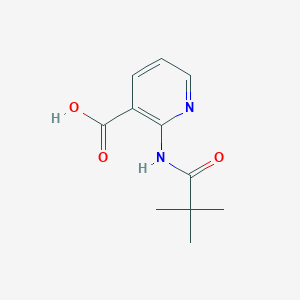

Structural Visualization

The molecular structure of this compound can be visualized as a planar pyridine ring with two key functional groups. The spatial arrangement of the pivaloylamino group relative to the carboxylic acid is crucial for its chemical reactivity and biological interactions.

Caption: Molecular structure of this compound.

Synthesis and Characterization

While a specific, detailed protocol for the synthesis of this compound is not available in the reviewed literature, a general synthetic approach can be proposed based on established organic chemistry principles and methods reported for analogous compounds.

Proposed Synthetic Pathway

The most plausible synthetic route involves the acylation of 2-aminonicotinic acid with pivaloyl chloride. This is a standard method for the formation of amides.

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical)

This protocol is a generalized procedure and would require optimization for specific laboratory conditions.

-

Dissolution: Dissolve 2-aminonicotinic acid in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a suitable base, such as pyridine or triethylamine, to the solution. The base acts as a scavenger for the hydrochloric acid byproduct of the reaction.

-

Acylation: Cool the mixture in an ice bath and slowly add a solution of pivaloyl chloride in the same solvent dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized compound would be confirmed using various spectroscopic techniques. The following are predicted spectral data based on the structure.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Pyridine Ring Protons: Three aromatic protons would be observed, with chemical shifts and coupling patterns characteristic of a 2,3-disubstituted pyridine ring.

-

Amide Proton: A broad singlet for the N-H proton, typically in the range of δ 8-10 ppm.

-

tert-Butyl Protons: A sharp singlet integrating to nine protons, characteristic of the pivaloyl group, likely in the δ 1.2-1.5 ppm region.

-

Carboxylic Acid Proton: A very broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Pyridine Ring Carbons: Six distinct signals for the pyridine ring carbons.

-

Carboxyl Carbon: A signal for the carboxylic acid carbonyl, typically in the δ 165-175 ppm range.

-

Amide Carbonyl Carbon: A signal for the amide carbonyl, typically in the δ 170-180 ppm range.

-

tert-Butyl Carbons: Two signals for the tert-butyl group: a quaternary carbon and a methyl carbon.

IR (Infrared) Spectroscopy:

-

O-H Stretch: A broad absorption band for the carboxylic acid O-H stretch, typically in the 2500-3300 cm⁻¹ region.

-

N-H Stretch: An absorption band for the amide N-H stretch, around 3300 cm⁻¹.

-

C=O Stretches: Strong absorption bands for the carboxylic acid and amide carbonyl groups, typically in the 1650-1750 cm⁻¹ region.

-

C=C and C=N Stretches: Absorption bands for the pyridine ring in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (222.24 g/mol ).

-

Characteristic fragmentation patterns would include the loss of the tert-butyl group and cleavage of the amide bond.

Potential Biological Activity and Applications

While no specific biological activity has been reported for this compound, the structural modifications suggest several areas of potential pharmacological interest.

Anti-inflammatory and Analgesic Potential

Derivatives of nicotinic acid have been investigated for their anti-inflammatory and analgesic properties.[5][6] The mechanism of action for some of these derivatives is thought to involve the inhibition of cyclooxygenase (COX) enzymes. The bulky pivaloyl group in the target molecule could influence its binding to the active site of these enzymes.

Antimicrobial Activity

Nicotinic acid derivatives have also been explored as antimicrobial agents.[7] The introduction of lipophilic groups, such as the pivaloyl group, can enhance the ability of a molecule to penetrate bacterial cell membranes, potentially leading to increased antimicrobial efficacy.

Other Potential Applications

Given the diverse biological roles of nicotinic acid and its derivatives, this compound could be investigated for a variety of other therapeutic applications, including as a modulator of nicotinic acid receptors or as an intermediate in the synthesis of more complex pharmaceutical agents.

Conclusion and Future Directions

This compound represents an interesting, yet understudied, derivative of nicotinic acid. This technical guide has provided a theoretical framework for its synthesis, characterization, and potential biological activities based on established chemical principles and data from related compounds.

Future research is warranted to:

-

Develop and optimize a specific and reproducible synthetic protocol.

-

Perform comprehensive spectroscopic analysis to confirm the molecular structure and provide reference data for future studies.

-

Conduct in vitro and in vivo biological screening to evaluate its pharmacological profile, including its potential as an anti-inflammatory, analgesic, or antimicrobial agent.

-

Investigate its mechanism of action to identify its molecular targets.

Such studies will be crucial in determining the potential of this compound as a lead compound in drug discovery and development.

References

- Carlson, L. A. (2005). Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. Journal of Internal Medicine, 258(2), 94-114.

- Al-Masoudi, N. A., & Al-Soud, Y. A. (2013). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic & Medicinal Chemistry Letters, 23(21), 5897-5901.

- Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2012). Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. Archives of Pharmacal Research, 35(9), 1543-1552.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 938, Nicotinic acid. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 7158, Pivalic acid. Retrieved from [Link]

- Mishra, R., et al. (2018). Synthesis, spectral studies and biological evaluation of 2-aminonicotinic acid metal complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 192, 257-265.

- Santos, R. D. (2005). [Pharmacology of niacin or nicotinic acid]. Arquivos Brasileiros de Cardiologia, 85 Suppl 5, 17-19.

- Kamal, A., et al. (2015). Synthesis and biological evaluation of some novel nicotinic acid derivatives. Journal of the Serbian Chemical Society, 80(1), 51-61.

- Lisicki, D., Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Materials (Basel, Switzerland), 15(3), 765.

- Abdel-Aziem, A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 144, 107136.

- Winn, M., et al. (1993). 2-(Alkylamino)nicotinic Acid and Analogs. Potent Angiotensin II Antagonists. Journal of Medicinal Chemistry, 36(18), 2676-2688.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 938, Nicotinic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). Nicotinic acid. Retrieved from [Link]

-

NIST. (n.d.). 2-(n-Propylthio)nicotinic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of Nicotinic acid (a) control and (b) treated. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,2-Dimethylpropanoic-acid;pivalinsaeure. Retrieved from [Link]

-

MassBank. (2020). Nicotinic acid; LC-ESI-QFT; MS2; CE: 15; R=17500; [M+H]+. Retrieved from [Link]

-

PubMed. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Retrieved from [Link]

-

PubMed. (2018). Exploring Molecular Speciation and Crystallization Mechanism of Amorphous 2-Phenylamino Nicotinic Acid. Retrieved from [Link]

-

PubMed. (2012). Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS. Retrieved from [Link]

-

Bevital. (n.d.). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Retrieved from [Link]

-

ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra and conformational analysis of bonellin dimethyl ester. Retrieved from [Link]

Sources

- 1. Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Pharmacology of niacin or nicotinic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-[(2,2-Dimethylpropanoyl)amino]nicotinic acid, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.ie]

- 5. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 7. 15N-, 13C- and ¹H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(pivaloylamino)nicotinic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(Pivaloylamino)nicotinic Acid

Introduction

2-(Pivaloylamino)nicotinic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structure, featuring a pivaloyl group amide-linked to the 2-position of a nicotinic acid core, combines the steric bulk and lipophilicity of the tert-butyl moiety with the versatile chemical handles of the pyridine ring and carboxylic acid. This unique combination makes it a valuable building block for creating complex molecular architectures. Substituted nicotinic acids are prevalent scaffolds in pharmaceuticals, with well-known examples like Flunixin and Niflumic acid demonstrating potent anti-inflammatory properties.[1][2] The synthesis of 2-(pivaloylamino)nicotinic acid, therefore, represents a key step in the exploration of novel therapeutic agents.

This guide provides a detailed technical overview of the primary synthetic pathways to this target molecule, designed for researchers and drug development professionals. It emphasizes the mechanistic rationale behind procedural choices, offers detailed experimental protocols, and presents a comparative analysis of the available methods.

Retrosynthetic Analysis

A logical approach to designing the synthesis of 2-(pivaloylamino)nicotinic acid begins with a retrosynthetic analysis. Two primary disconnection strategies emerge, focusing on the formation of either the amide bond or the C-N bond at the C2 position of the pyridine ring.

-

Amide Bond Disconnection (Route A): This is the most intuitive approach, disconnecting the amide bond to yield 2-aminonicotinic acid and a suitable pivaloylating agent, such as pivaloyl chloride. This strategy relies on a standard acylation reaction.

-

C(2)-Nitrogen Bond Disconnection (Route B): This alternative approach breaks the bond between the pyridine ring and the amide nitrogen. This leads to a 2-halonicotinic acid (typically 2-chloronicotinic acid) and pivalamide, suggesting a nucleophilic aromatic substitution (SNAr) pathway.

Caption: Retrosynthetic analysis of 2-(pivaloylamino)nicotinic acid.

Synthesis Pathway 1: Acylation of 2-Aminonicotinic Acid

This pathway is arguably the most direct method, involving the formation of an amide bond between the readily available starting materials 2-aminonicotinic acid and pivaloyl chloride.

Principle and Mechanistic Overview

The core of this synthesis is a nucleophilic acyl substitution. The amino group of 2-aminonicotinic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride.[3] Pivaloyl chloride is an excellent acylating agent due to the strong electron-withdrawing effect of the chlorine atom, making the carbonyl carbon highly susceptible to nucleophilic attack.[3] The reaction produces hydrogen chloride (HCl) as a byproduct, which must be neutralized by a base to prevent the protonation of the starting amine and to drive the reaction to completion.

Detailed Experimental Protocol

This protocol is adapted from established procedures for N-acylation using pivaloyl chloride.[4]

Reagents and Materials:

-

2-Aminonicotinic acid

-

Pivaloyl chloride (trimethylacetyl chloride)[3]

-

Pyridine (or triethylamine), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator, magnetic stirrer, ice bath, dropping funnel

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-aminonicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Base: Add anhydrous pyridine (1.2 eq) to the suspension and stir for 10 minutes at room temperature.

-

Cooling: Cool the reaction mixture to 0 °C using an ice/water bath.

-

Addition of Acylating Agent: Add pivaloyl chloride (1.1 eq) dropwise to the stirring solution over 30 minutes, ensuring the internal temperature remains below 5 °C.[4]

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Stir for 12-16 hours.

-

Workup:

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl to remove excess pyridine, followed by saturated sodium bicarbonate solution to remove any unreacted starting acid and neutralize remaining HCl.

-

Wash the organic layer with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 2-(pivaloylamino)nicotinic acid.

Caption: Experimental workflow for the acylation pathway.

Discussion of Critical Parameters

-

Temperature Control: The reaction between pivaloyl chloride and the amine is exothermic. Maintaining a low temperature (0 °C) during the addition of the acylating agent is crucial to prevent side reactions and ensure controlled formation of the desired product.

-

Choice of Base: A non-nucleophilic base like pyridine or triethylamine is essential to neutralize the HCl generated. Pyridine often acts as a superior catalyst for acylation reactions. The base must be anhydrous to prevent hydrolysis of the pivaloyl chloride.

-

Purity of Reagents: 2-Aminonicotinic acid can be amphoteric.[5] Ensuring its purity and dryness is important. Pivaloyl chloride is moisture-sensitive and should be handled accordingly.

-

Workup: The aqueous workup is critical for removing the base (as its hydrochloride salt) and any unreacted starting materials, simplifying the final purification step.

Synthesis Pathway 2: Nucleophilic Aromatic Substitution (SNAr)

This pathway involves constructing the C2-N bond by reacting 2-chloronicotinic acid with an amine source, in this case, pivalamide. This approach is widely used for synthesizing related 2-(arylamino)nicotinic acids.[1][6]

Principle and Mechanistic Overview

The pyridine ring is inherently electron-deficient, and this effect is enhanced by the electron-withdrawing carboxylic acid group. This makes the C2 position, which is substituted with a good leaving group like chlorine, susceptible to nucleophilic attack.[1] The reaction proceeds via a Meisenheimer complex intermediate. This method often requires elevated temperatures and sometimes a catalyst, such as boric acid or a transition metal complex, to facilitate the substitution.[1]

Detailed Experimental Protocol

This protocol is based on modern, solvent-free methods developed for the synthesis of related compounds.[1]

Reagents and Materials:

-

Pivalamide

-

Boric acid (catalyst)

-

Ethyl acetate

-

Hexanes

-

High-temperature reaction vessel, magnetic stirrer, oil bath

Procedure:

-

Reaction Setup: To a reaction vessel, add 2-chloronicotinic acid (1.0 eq), pivalamide (2.0 eq), and boric acid (0.3 eq).

-

Reaction: Heat the solvent-free mixture in an oil bath to 120-140 °C with vigorous stirring.[1] The reaction is typically complete within 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Dissolution: After the reaction is complete, cool the mixture to room temperature. The resulting solid mass is then dissolved in ethyl acetate.

-

Workup:

-

Wash the organic solution with water to remove boric acid and any unreacted pivalamide.

-

Extract the aqueous layer with ethyl acetate to recover any dissolved product.

-

Combine the organic layers and wash with brine.

-

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product is purified by recrystallization, typically from an ethyl acetate/hexanes mixture, to afford the final product.

Caption: Experimental workflow for the SNAr pathway.

Discussion of Critical Parameters

-

Catalyst: Boric acid has been shown to be an effective, inexpensive, and environmentally friendly catalyst for this type of transformation, likely by activating the carboxylic acid group.[1]

-

Temperature: High temperatures are generally required to overcome the activation energy for the SNAr reaction on the pyridine ring.

-

Stoichiometry: An excess of the nucleophile (pivalamide) is used to drive the reaction to completion.

-

Solvent-Free Conditions: Performing the reaction neat (solvent-free) is advantageous from a green chemistry perspective, as it reduces waste and can lead to higher reaction rates.[1]

Comparative Analysis of Synthesis Pathways

The choice between the acylation and SNAr pathways depends on several factors, including starting material availability, reaction conditions, and scalability.

| Feature | Pathway 1: Acylation | Pathway 2: SNAr |

| Starting Materials | 2-Aminonicotinic acid, Pivaloyl chloride | 2-Chloronicotinic acid, Pivalamide |

| Key Transformation | Amide bond formation | C-N bond formation |

| Reaction Conditions | Mild (0 °C to RT) | Harsh (120-140 °C) |

| Catalyst | Base (e.g., Pyridine) acts as catalyst/promoter | Boric acid or other catalysts may be needed |

| Solvent | Required (e.g., DCM) | Often performed solvent-free |

| Pros | - Milder conditions- High selectivity- Straightforward mechanism | - "Green" potential (solvent-free)- Utilizes stable, solid nucleophile (pivalamide)- Boric acid is an inexpensive catalyst |

| Cons | - Pivaloyl chloride is corrosive and moisture-sensitive- Requires anhydrous conditions | - High temperatures required- Potential for thermal decomposition or side reactions |

Conclusion

The synthesis of 2-(pivaloylamino)nicotinic acid can be effectively achieved through two primary and robust pathways. The acylation of 2-aminonicotinic acid offers a direct and mechanistically simple route that proceeds under mild conditions, making it highly suitable for laboratory-scale synthesis. Alternatively, the nucleophilic aromatic substitution on 2-chloronicotinic acid provides a scalable and potentially greener option, particularly when conducted under solvent-free conditions. The selection of the optimal route will depend on the specific constraints and objectives of the research or development program, including scale, cost of starting materials, and equipment availability. Both pathways provide reliable access to this valuable molecular scaffold for further exploration in drug discovery.

References

- Organic Syntheses Procedure, Org. Synth. 2019, 96, 344-358. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuQNku8dqR62QzAzIjQ2JPOMB_BcAboGRJmSEgT6bUcF-hM4_oBCvU-JLhy36Ca_gmCydp_gC4hZ2yaR_IwyXj9Bqgbri6EdZ3fNF4eDd-rUYFLac7KoiIcJbe7rhpHHzJwaW4]

- Darabi, F., et al. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal, 11(1), 125. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgL0sFOybS5vEdZsZaMYtOf2AGMt8Cxmg_9HPixK0S6KRQR1TQAn3Eyd1qlw_LXP8_ekTgCqvpVGIFAMTTDvBNbbvBQeuSlvO9PNu4a7g2QMLFtcqqh0dQFxA-WewzKnEmxjFFuc_JiPRIRLA=]

- Siddiqui, A. A., et al. (2007). Synthesis and pharmacological activities of 2-(3'-substituted-2'-hydroxypropylamino)pyridines. Acta Poloniae Pharmaceutica, 64(3), 239-244. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuXPFX_IR4X2cWNuU9p7nu_lK35xEyQ4pjVUJ3DEAG1xOULenOz64G9JnLLGagqbTsQZTXsQuiaAvkVaG1BELUJWwrJ6lTQ1ZWPy3PTQH2zPQNpukhyxO0S0FgEeDNlt_EHji4]

- ProMetic Pharma SMT Inc. (Date unspecified). Exploring the Applications of 2-Chloronicotinic Acid (CAS 2942-59-8) in Synthesis. [https://vertexaisearch.cloud.google.

- Guidechem. (Date unspecified). What is the synthesis and application of 2-Aminonicotinic acid? [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXniIhZDsgFg11IUnc7SExLK_M7PH897y8KzpIuW_4Y74DHX47-p1pEMEWlCwpbbId0MePhtovJQoxkLawo7to9EQENc92ujjP50Cm5LeCkcpjFkofChmd_Z3VRUpemu1SxBh_ErOO4JK_fiVKAYNQxRSSZHE-og-cPXJBrS2skhBYOcDq2JWYbHY=]

- Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918–6919. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH98rIY2xKuvK-abtn3JCJ-mXphfPVf_Gameyq00ZFftnaFnrDk3TsBIr-V-tiAeAhhMkGniNRJm8L9TL3lumwxo-zISCG4YSuoJ7MH6eKaHOKJM76RcssYA-kckwOIX6HSZBq1LC-7Y75liCc=]

- ChemicalBook. (Date unspecified). 2-Chloronicotinic acid. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEiPoAofMOQKD1zoOpQKN7Y58WQHnfZow9pFQLZkLl-2vPPeMWQ9kSVr2IStRmNY3Pc70dxhJpZEiEeG6vOFXXB6hk_NaoqODUcLrNpPFvsvYyVu6sWaTsmiBG0DXsxeKyiATQUN1tT6W_VJuLsrTyIH02egrwvAPHpGN43vZ5Aw==]

- Organic Chemistry Portal. (Date unspecified). Pyridine synthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTjkHMHwNXjI5cmjx4m4MZnkfApThqpQ0TuMOmArkk9W8wpvTINNTvbpbXni1hg-1l_DwHn2RK2wmRqvSNLBGWptbLMZxLsP_WkfDwYQ_7j-YLF_L1eSM3eieIJ6kEnA2UhI6HzTtCDq4X2XUSGoqOSFLc9KAVTF9DJIbeR-uUcMLw]

- PubChem. (Date unspecified). 2-Chloronicotinic acid. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0T3Lh-aeiPL1_40UGh8xtmP0vGmhU8zE28PvopYzvYQfeko1foVItp36EqwhrFuCUW8L14DYJsWR-ZQfdZxxIom25Ui-3cAQ23JQrIQ35lySru8_UuTSiWzTIkf6itdaVRpWHWUSqTI2wgLuEylhi8FkFF6-JEfC77o8=]

- Bojarska-Dahlig, H., & Nantka-Namirski, P. (1975). Synthesis of some 2-aminonicotinic acid derivatives. Polish Journal of Pharmacology and Pharmacy, 27(6), 637-640. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7YzbdVC_nP2xzpSZsl7OATHweyIKHqrpZSPqP8mINE4THyts_wsn3O9BU62qd3UKsdJC1c7e90d-8l0IkhtpMBQBdj62tVjZR9rKy4zwC0dvigMr4zFjcdqGuIR-FlpkEVg==]

- U.S. Patent No. 4,081,451 A. (1978). Process for preparing 2-halogeno nicotinic acids. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhTaPURHvq6wOaYTDWQKtO81iYzZIl5AsfVoxK7g8wsL7TZnLN23YJ3_207nXnTGQ1yT6ARPvwh8XBL2q79TiFRD6QirVxbArFD0C9IequwDgRXiwR0k-1eKGPInbNvIkbJHn1twoBW-V4]

- Wang, L., et al. (2013). Synthesis of 2-aminonicotinic acid. [Journal name not available]. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNvv8rBnvUwLfDNN0la4ulCzkFKotO0VsMueHJbXvKqkw3cIgXOykS4kEdM0xKkTDd0AxyJhUxo3BC-H680N0daAvSVm0DsJPJFwu31ljZis3x0G0wMtcjQdUPCh7k1Y2JqAuX35W3j5k1B6r5mh7nObMjp5ZjZBVafGNEKux8BNj2zjyxhAkT2DlQAZtDGDc=]

- Singh, P., & Sharma, P. (2014). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. [Journal name not available]. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGv0WnmIU-tAAdhOKGFRW5wtmVakw7r-NcS2lv0KyN2A20J-sMeb-hiLAaf-nDR-rvLrPqzycatgqyzK1ueEP7rCQrqtbsiBfyDUtNes6yPwyZ_nJcdOKBpWbw-E0cBJ1kTpFsgCqUuEuy84xAF7LCK2vN9qrqiV9gORuMNDtG58fHEMe1c9q1noNWRxptkWeKOy-Hi8N_XCZPnBaoRCaz6T_h4KKfS9YvF67sufiJnb6rFgCr3kuz5K5c=]

- NINGBO INNO PHARMCHEM CO.,LTD. (Date unspecified). The Chemistry of Pivaloyl Chloride: Properties and Synthesis Applications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFq8QInDlJ6l8m4rYMWSTx66yld-hF8nTBK3hUwQGop_pVmW-pfV6KKn917tVItPvEuCzgnU-nUPWJloblVpoH6lzCNLPHPUwmKU_ohj-b44NKhUeCD-IiQ3EEG8Mfk2_TlzVaf85QWRs0mbdRUV2BwHTssPQ-oXlUiTqrr6Mzn7Gci2pkR_CwjH30Tll_eAa_rQ7GOYLZvKZCId0GYHxeDarNvBjmTHFDMo9spBDREh2N9e6WU-F6v7KxkOOrC]

- ECHEMI. (Date unspecified). 2-Chloronicotinic acid Formula. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqbBjedXVNXyQQe8Vn5ejyl-VxEDiuQv9m8kcoUb8OtwAHaFllHA8yH-N1Ovpn2OO_mi4r27HJ-fhSoJcbteZsVNEkEvaDOPQdcJNel2YKyurT_ufNSq0DVLE6COt19CcvhQdYkQZJbYnDEGZKm6V9l0DFtcwp9LnQiIUoUq8Kr9-33QQ=]

- ChemicalBook. (Date unspecified). 2-Chloronicotinic acid(2942-59-8). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2FKYvEtC8gwCJ8h6PqYqLvOr8iGKDw6jrZIkFes99EqkO8oh_brrUdA4cLOJosBFwScCm2grG7bY9PWEdjgYO_c-QEP-nyYFg1vcyDip3tiwlXjCP0LyOiccqsf4kVSWRuki2wI3UNqly84WXW_y2PRrwPoaI3Q==]

- PrepChem.com. (2018). Synthesis of STAGE A: 2-(Phenylamino)nicotinic acid. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgMFLXF1m_VPdWynlJF2uIf2QHxKVhNkIwiVfWX3F-s9HSwD5LJd9T3Z8sK1ZfEwv8Oe8uDoETMMqyNJRi9YHNZjaMlBq7zb74TBWJjlCTenf0YA7uJHyM9QFUlizFvTt8ILLCRlHW_DZSX3Sex05E5RGQEc_8dYgY]

- Semantic Scholar. (2013). Synthesis of 2-(arylamino)nicotinic acids in high-temperature water. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3thduy-iRqUZIK6JD0nDUAbLsC2Uq5PzSuBs4pILdcbjA1wcyZPpPO1YOslyvStbrjO3WOaBtGM7LEtmf1aoJNYB2hiRbQVfmzAQa_AmxONHWsSvLEKxT9kBKE58oscORvP_FDqrnuKQpX8Td0Ui3lzGOVvM6WzHow8M7JhIEIrAaFCX3E5WMOTlg3DO6FPteuDG_a996ZiII3wLv242NngCTu7r8FITSziTNSmBC2EqRw21F4WGWLlRG8z8tusMuzQ1Rq1Ynaq4=]

Sources

- 1. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. orgsyn.org [orgsyn.org]

- 5. Page loading... [guidechem.com]

- 6. Synthesis of 2-(arylamino)nicotinic acids in high-temperature water | Semantic Scholar [semanticscholar.org]

- 7. 2-Chloronicotinic acid | 2942-59-8 [amp.chemicalbook.com]

- 8. 2-Chloronicotinic acid | C6H4ClNO2 | CID 76258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Chloronicotinic acid(2942-59-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

A Technical Guide to the Synthesis of 2-(2,2-dimethylpropanamido)nicotinic Acid: Starting Materials and Synthetic Strategies

This in-depth technical guide provides a comprehensive overview of the synthetic routes for producing 2-(2,2-dimethylpropanamido)nicotinic acid, a significant compound in pharmaceutical and chemical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the selection of starting materials and the rationale behind various synthetic methodologies.

Introduction

2-(2,2-dimethylpropanamido)nicotinic acid, also known as 2-pivalamidonicotinic acid, is a pyridine carboxylic acid derivative. Its structure, featuring a sterically hindered pivaloyl group, imparts unique chemical properties that are of interest in medicinal chemistry and materials science. The efficient synthesis of this molecule is crucial for its further investigation and application. This guide will explore the primary synthetic pathways, focusing on the critical choice of starting materials and the subsequent chemical transformations.

Core Synthetic Pathways

The synthesis of 2-(2,2-dimethylpropanamido)nicotinic acid predominantly proceeds through two strategic approaches, primarily differing in the nature of the starting nicotinic acid derivative. These pathways are:

-

Acylation of 2-Aminonicotinic Acid: A direct approach involving the formation of an amide bond between 2-aminonicotinic acid and a pivaloyl source.

-

Amidation of 2-Chloronicotinic Acid: A substitution reaction where the chloro group at the 2-position is displaced by pivalamide.

The selection of a specific pathway is often dictated by the availability and cost of the starting materials, as well as the desired scale of the synthesis.

Pathway 1: Synthesis via 2-Aminonicotinic Acid

This is a straightforward and widely employed method for the synthesis of 2-(2,2-dimethylpropanamido)nicotinic acid. The key transformation is the acylation of the amino group of 2-aminonicotinic acid.

Starting Material: 2-Aminonicotinic Acid

2-Aminonicotinic acid is a critical intermediate in the synthesis of many pharmaceutical compounds[1]. Its preparation can be achieved through several methods, with two notable routes being the degradation of quinoline and the amination of a chlorinated precursor.

Synthesis of 2-Aminonicotinic Acid from Quinoline:

A multi-step synthesis starting from the readily available quinoline has been developed. This process involves:

-

Oxidation of quinoline to yield 2,3-pyridinedicarboxylic acid.

-

Intramolecular dehydration of the dicarboxylic acid to form 2,3-pyridinedicarboxylic anhydride.

-

Ammonolysis of the anhydride followed by a Hofmann degradation to introduce the amino group at the C(2) position, yielding 2-aminonicotinic acid[1].

This method is advantageous for large-scale production due to the low cost of the starting material[1].

Synthesis of 2-Aminonicotinic Acid from 2-Chloro-3-trichloromethylpyridine:

An alternative route involves the reaction of 2-chloro-3-trichloromethylpyridine with liquid ammonia under pressure to form 2-amino-3-trichloromethylpyridine. Subsequent hydrolysis under alkaline conditions yields the 2-aminonicotinate salt, which upon acidification, provides 2-aminonicotinic acid with high purity and yield[2].

Acylation of 2-Aminonicotinic Acid

The final step in this pathway is the acylation of 2-aminonicotinic acid with a pivaloylating agent, most commonly pivaloyl chloride.

dot

Caption: Synthetic workflow starting from 2-chloronicotinic acid.

Experimental Protocol: Amidation of 2-Chloronicotinic Acid

-

Reaction Setup: Combine 2-chloronicotinic acid, pivalamide, a copper(I) catalyst (e.g., CuI), a ligand (e.g., a diamine), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable high-boiling point solvent (e.g., dioxane or toluene).

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon).

-

Heating: Heat the reaction mixture to a high temperature (typically 80-120 °C) and stir for an extended period (12-24 hours).

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture and partition it between an aqueous acid solution and an organic solvent (e.g., ethyl acetate).

-

Isolation and Purification: Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

-

Copper Catalyst: Copper catalysts are essential for facilitating the C-N bond formation in this type of amidation reaction.

-

Ligand: The ligand stabilizes the copper catalyst and enhances its reactivity.

-

Base: The base is required to deprotonate the pivalamide, making it a more effective nucleophile, and to neutralize the HCl formed during the reaction.

-

High Temperature: The reaction requires elevated temperatures to overcome the activation energy for the nucleophilic aromatic substitution.

| Parameter | Condition | Rationale |

| Starting Material | 2-Chloronicotinic acid | The chloro group is a good leaving group for nucleophilic aromatic substitution. |

| Reagent | Pivalamide | Source of the amido group. |

| Catalyst | Copper(I) salt with a ligand | Facilitates C-N bond formation. |

| Base | K₂CO₃, Cs₂CO₃ | Activates the amide and neutralizes acid byproduct. |

| Temperature | 80-120 °C | Provides sufficient energy for the reaction to proceed. |

Conclusion

The synthesis of 2-(2,2-dimethylpropanamido)nicotinic acid can be effectively achieved through two primary synthetic routes, each with its own set of advantages. The choice between the acylation of 2-aminonicotinic acid and the amidation of 2-chloronicotinic acid will depend on factors such as the availability of starting materials, cost considerations, and the desired scale of production. Both pathways, when optimized, provide reliable methods for obtaining this valuable compound for further research and development.

References

- Vertex AI Search. (n.d.). Exploring the Applications of 2-Chloronicotinic Acid (CAS 2942-59-8) in Synthesis.

- Bai, J., Zambroń, B. K., & Vogel, P. (2014). Amides in One Pot from Carboxylic Acids and Amines via Sulfinylamides. Organic Letters, 16(3), 604–607.

- ResearchGate. (n.d.). Synthesis of 2-aminonicotinic acid.

- Grokipedia. (n.d.). Pivaloyl chloride.

- Chemistry Stack Exchange. (2015, October 5).

- Google Patents. (n.d.). RU2182903C2 - Method of synthesis of nicotinic acid diethylamide.

- Guidechem. (n.d.).

- Google Patents. (n.d.). US4144238A - Process for the production of pure white 2-chloronicotinic acid.

- Khan Academy. (n.d.). Alpha amino acid synthesis.

- Google Patents. (n.d.). CN104513197A - 2-aminonicotinic acid synthetic method.

Sources

A-Z Guide to Elucidating the Mechanism of Action for 2-(Pivaloylamino)nicotinic Acid: A Proposed Research Framework and Mechanistic Hypothesis

Abstract

2-(pivaloylamino)nicotinic acid is a synthetic derivative of nicotinic acid (Niacin, Vitamin B3). While nicotinic acid is a well-established therapeutic agent with known lipid-modifying and anti-inflammatory effects, the specific mechanism of action for this pivaloylamino-substituted analog is not documented in publicly available literature. This guide puts forth a detailed, expert-driven framework for the systematic elucidation of its mechanism. We hypothesize that 2-(pivaloylamino)nicotinic acid primarily functions as an agonist of the G-protein coupled receptor 109A (GPR109A), the known receptor for niacin. The addition of the bulky, lipophilic pivaloyl group is predicted to significantly alter the compound's pharmacokinetics and receptor interaction dynamics, potentially leading to biased agonism. This document provides a comprehensive, three-phase experimental workflow, complete with detailed protocols and data interpretation strategies, designed to rigorously test this hypothesis and fully characterize the compound's signaling pathways and functional effects.

Introduction: The Scientific Rationale

Nicotinic acid is a cornerstone therapy for dyslipidemia, valued for its ability to lower low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol.[1][2] Its effects are largely mediated by the activation of GPR109A (also known as HCA2), a receptor highly expressed in adipocytes and various immune cells like macrophages.[3][4] GPR109A activation in adipocytes leads to the inhibition of adenylyl cyclase via a Gαi/o protein, which decreases intracellular cyclic AMP (cAMP) levels and subsequently reduces lipolysis.[5] This reduces the flux of free fatty acids to the liver, thereby decreasing the synthesis of VLDL and LDL.[6]

However, GPR109A signaling is multifaceted. Beyond the canonical G-protein pathway, agonist binding can also trigger the recruitment of β-arrestin proteins.[7][8] This β-arrestin pathway is now understood to be responsible for some of the receptor's other effects, including the common side effect of cutaneous flushing, while also contributing to anti-inflammatory responses.[8][9]

The structure of 2-(pivaloylamino)nicotinic acid, featuring a bulky pivaloyl (tert-butyl carbonyl) group attached to the amine at the 2-position of the pyridine ring, suggests two key considerations:

-

Receptor Affinity and Activity: The substitution may alter the compound's binding affinity and efficacy at GPR109A compared to niacin. Structure-activity relationship (SAR) studies of nicotinic acid derivatives have shown that modifications can significantly impact biological activity.[10][11]

-

Biased Agonism: The unique structural feature could promote a "biased" signaling response, preferentially activating either the G-protein pathway or the β-arrestin pathway.[7] Such biased agonists are of significant therapeutic interest as they could potentially retain the desired therapeutic effects (e.g., antilipolytic) while minimizing undesirable side effects (e.g., flushing).[8]

This guide provides the roadmap to move from this structural hypothesis to empirical validation.

The Central Hypothesis: GPR109A Agonism and Biased Signaling

We propose that 2-(pivaloylamino)nicotinic acid acts as a GPR109A agonist. Its primary mechanism involves binding to GPR109A, leading to the activation of two distinct downstream signaling cascades: a Gαi-mediated pathway that inhibits cAMP production, and a β-arrestin-mediated pathway that can initiate separate signaling events, such as ERK phosphorylation. The core of our investigation will be to determine the potency of the compound in each of these pathways to characterize its signaling bias.

Figure 1: Hypothesized dual signaling pathways of 2-(pivaloylamino)nicotinic acid via GPR109A.

Proposed Experimental Workflow for Mechanism Elucidation

A phased approach is essential for a logical and cost-effective investigation. The workflow is designed to first confirm target engagement and then progressively build a comprehensive picture of the downstream signaling and functional consequences.

Figure 2: Phased experimental workflow for mechanistic characterization.

Phase 1: In Vitro Target Validation

Objective: To confirm direct binding to and activation of the GPR109A receptor.

1.1. Radioligand Competition Binding Assay

-

Causality: This experiment directly measures the affinity (Ki) of the test compound for GPR109A by assessing its ability to compete with a known high-affinity radiolabeled ligand. It is the definitive first step to confirm target engagement.

-

Methodology:

-

Prepare cell membranes from a stable cell line overexpressing human GPR109A (e.g., HEK293-GPR109A).

-

Incubate a fixed concentration of a GPR109A radioligand (e.g., [³H]-nicotinic acid) with the cell membranes in the presence of increasing concentrations of 2-(pivaloylamino)nicotinic acid.

-

As controls, include a "no competitor" condition (for total binding) and a high concentration of unlabeled nicotinic acid (for non-specific binding).

-

After incubation, separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify radioactivity on the filters using a scintillation counter.

-

Calculate the Ki value from the IC50 (concentration of test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

-

1.2. [³⁵S]GTPγS Binding Assay

-

Causality: This functional assay measures the direct consequence of receptor activation: the exchange of GDP for GTP on the Gα subunit. It confirms that binding leads to G-protein activation and provides a measure of agonist potency (EC50) and efficacy (% activation relative to a full agonist).

-

Methodology:

-

Use the same GPR109A-expressing cell membranes as in the binding assay.

-

Incubate membranes with increasing concentrations of 2-(pivaloylamino)nicotinic acid in the presence of GDP and [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

Include a basal (no agonist) and a positive control (nicotinic acid) condition.

-

Agonist-induced G-protein activation will lead to the binding of [³⁵S]GTPγS to the Gα subunit.

-

Capture Gα-[³⁵S]GTPγS complexes via immunoprecipitation or filtration.

-

Quantify bound radioactivity and plot a dose-response curve to determine EC50 and Emax values.

-

Phase 2: Cell-Based Signaling Pathway Analysis

Objective: To quantify the compound's activity on the two primary downstream signaling branches (G-protein and β-arrestin) in a live-cell context.

2.1. cAMP Accumulation Assay

-

Causality: This assay directly measures the functional output of Gαi coupling—the inhibition of adenylyl cyclase activity. Comparing the potency here with the β-arrestin assay is crucial for determining signaling bias.

-

Methodology:

-

Culture GPR109A-expressing cells (e.g., CHO-K1-GPR109A) in assay plates.

-

Pre-treat cells with an adenylyl cyclase stimulator, such as Forskolin, to elevate basal cAMP levels.

-

Add increasing concentrations of 2-(pivaloylamino)nicotinic acid and nicotinic acid (as a control).

-

Incubate for a defined period (e.g., 30 minutes).

-

Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE).

-

Plot the percent inhibition of Forskolin-stimulated cAMP levels against agonist concentration to determine the IC50.

-

2.2. β-Arrestin Recruitment Assay

-

Causality: This assay directly visualizes or quantifies the recruitment of β-arrestin to the activated GPR109A receptor at the plasma membrane, providing a direct measure of the compound's ability to initiate this signaling cascade.[12]

-

Methodology:

-

Use a specialized cell line co-expressing GPR109A and a tagged β-arrestin2 (e.g., β-arrestin-GFP). Technology platforms like PathHunter® (DiscoverX) or Tango™ (Thermo Fisher) are industry standards.

-

Plate the cells and add increasing concentrations of 2-(pivaloylamino)nicotinic acid or a positive control.

-

Upon agonist binding, GPR109A recruits the tagged β-arrestin.

-

The recruitment event generates a detectable signal (e.g., enzyme complementation leading to a chemiluminescent signal, or translocation of a fluorescent protein).

-

Measure the signal using a plate reader.

-

Generate a dose-response curve to determine the EC50 for β-arrestin recruitment.

-

Phase 3: Functional & Phenotypic Assays

Objective: To connect the molecular signaling events to physiologically relevant cellular outcomes.

3.1. Adipocyte Lipolysis Assay

-

Causality: This assay validates the primary therapeutic hypothesis: that the compound can inhibit the breakdown of fats in adipocytes, the key outcome of the Gαi-cAMP pathway.[13]

-

Methodology:

-

Use a relevant cell model, such as differentiated 3T3-L1 adipocytes or primary human adipocytes, which endogenously express GPR109A.

-

Induce lipolysis using a β-adrenergic agonist like isoproterenol.

-

Co-incubate the cells with isoproterenol and increasing concentrations of 2-(pivaloylamino)nicotinic acid.

-

After incubation, collect the cell culture medium.

-

Measure the amount of glycerol or free fatty acids released into the medium using a colorimetric or fluorescent assay kit.

-

Calculate the percent inhibition of isoproterenol-stimulated lipolysis to determine the compound's functional potency.

-

3.2. Macrophage Cytokine Release Assay

-

Causality: GPR109A activation on immune cells has anti-inflammatory effects.[14][15] This assay tests the compound's ability to modulate inflammatory responses, a key function potentially mediated by either G-protein or β-arrestin signaling.

-

Methodology:

-

Culture a macrophage-like cell line (e.g., RAW 264.7) or primary macrophages.

-

Pre-treat the cells with increasing concentrations of 2-(pivaloylamino)nicotinic acid.

-

Stimulate an inflammatory response by adding Lipopolysaccharide (LPS).

-

Incubate for 6-24 hours.

-

Collect the supernatant and measure the concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), using an ELISA kit.

-

Determine the compound's ability to suppress LPS-induced cytokine production.

-

Data Interpretation and Quantifying Bias

The ultimate goal is to synthesize the data from all phases into a coherent mechanistic model. A key output will be the quantification of signaling bias.

Table 1: Hypothetical Data Summary for Mechanistic Analysis

| Assay Type | Parameter | Nicotinic Acid (Reference) | 2-(pivaloylamino)nicotinic acid |

| Phase 1: Target Validation | |||

| Radioligand Binding | Ki (nM) | 150 | 75 |

| [³⁵S]GTPγS Binding | EC50 (nM) / Emax (%) | 250 / 100% | 120 / 95% |

| Phase 2: Signaling | |||

| cAMP Inhibition | IC50 (nM) | 300 | 150 |

| β-Arrestin Recruitment | EC50 (nM) | 1000 | 3000 |

| Bias Calculation | |||

| Bias Factor (β-arr / cAMP) | - | 3.33 | 20.0 |

| Phase 3: Function | |||

| Adipocyte Lipolysis | IC50 (nM) | 400 | 200 |

| Cytokine Suppression | IC50 (nM) | 1200 | 2500 |

Interpreting the Bias: The Bias Factor is calculated by comparing the potency (EC50 or IC50) of the compound in the two signaling pathways. A common method is to calculate the ratio of EC50 values (EC50 β-arrestin / EC50 G-protein).

-

In the hypothetical data above, Nicotinic Acid has a bias factor of 3.33 (1000 nM / 300 nM).

-

2-(pivaloylamino)nicotinic acid has a bias factor of 20.0 (3000 nM / 150 nM).

This result would suggest that 2-(pivaloylamino)nicotinic acid is a G-protein biased agonist . It is significantly more potent at activating the G-protein pathway (leading to cAMP inhibition and antilipolysis) than the β-arrestin pathway (linked to flushing and some inflammatory effects). This profile could be therapeutically advantageous.

Conclusion

This technical guide outlines a rigorous, phased approach to definitively characterize the mechanism of action of 2-(pivaloylamino)nicotinic acid. By systematically progressing from direct target binding to downstream signaling and functional outcomes, researchers can build a comprehensive profile of this novel compound. The central hypothesis is that it acts as a GPR109A agonist, with the pivaloyl substitution potentially inducing a favorable G-protein signaling bias. The successful execution of this research plan will not only elucidate the fundamental pharmacology of this specific molecule but also contribute to the broader field of biased agonism in drug development, potentially paving the way for more effective and better-tolerated therapies for metabolic and inflammatory diseases.

References

- Ahmed, K., Tunaru, S., & Offermanns, S. (2019). GPR109A, GPR109B and GPR81: A Family of Receptors for Metabolic Intermediates. Trends in Pharmacological Sciences, 40(11), 854-862.

- Ang, H. L., et al. (2010).

- Benyó, Z., et al. (2005). GPR109A (PUMA-G/HM74A) mediates nicotinic acid-induced flushing.

- Boccella, S., et al. (2019). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Frontiers in Cellular Neuroscience, 13, 239.

- Bond, A., et al. (2010). GPR109a agonists. Part 2: pyrazole-acids as agonists of the human orphan G-protein coupled receptor GPR109a. Bioorganic & Medicinal Chemistry Letters, 20(15), 4472-4474.

- Fabbrini, E., et al. (2008). GPR109A is not the only receptor for niacin-mediated effects on adipocyte lipolysis. Journal of Lipid Research, 49(7), 1530-1538.

- Gesty-Palmer, D., et al. (2009). Distinct beta-arrestin- and G protein-dependent pathways for parathyroid hormone receptor-stimulated ERK1/2 activation. Journal of Biological Chemistry, 284(18), 11851-11861.

- Laustsen, C., et al. (2018). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Nutrients, 10(11), 1667.

- Lukasova, M., et al. (2011). Niacin inhibits vascular inflammation and improves endothelial function in patients with coronary artery disease. Journal of the American College of Cardiology, 57(14), E1307.

- Offermanns, S. (2017). The Niacin Receptor GPR109A (HCA2) and Its Ligands. Annual Review of Pharmacology and Toxicology, 57, 305-322.

- Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-139.

- Taggart, A. K., et al. (2005). (D)-beta-Hydroxybutyrate inhibits adipocyte lipolysis via the nicotinic acid receptor PUMA-G. Journal of Biological Chemistry, 280(29), 26649-26652.

- Walters, R. W., et al. (2009). β-Arrestin1 mediates nicotinic acid–induced flushing, but not its antilipolytic effect, in mice.

- Ye, L., et al. (2019). GPR109A signaling in the liver fine-tunes lipid metabolism. Journal of Endocrinology, 241(1), 27-37.

- Zandi-Nejad, K., et al. (2013). GPR109A and Vascular Inflammation.

- Zhang, Y., et al. (2005). The niacin receptor GPR109A is a high affinity receptor for the aglycone of the antidiabetic agent acipimox.

- Zhou, N., et al. (2010). Internalization of the human nicotinic acid receptor GPR109A is regulated by G(i), GRK2, and arrestin3. Journal of Biological Chemistry, 285(40), 30999-31008.

- Li, G., et al. (2010). Internalization of the human nicotinic acid receptor GPR109A is regulated by G(i), GRK2, and arrestin3. The Journal of Biological Chemistry, 285(40), 30999–31008.

- Pike, A. W. (2008). Mechanism of action of niacin. The American Journal of Cardiology, 101(8A), 20B-26B.

- Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B–26B.

- Carlson, L. A. (2005). Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. Journal of internal medicine, 258(2), 94–114.

- Grundy, S. M., et al. (2002). Efficacy, safety, and tolerability of once-daily niacin for the treatment of dyslipidemia associated with type 2 diabetes: results of the assessment of diabetes control and evaluation of the efficacy of niaspan trial. Archives of internal medicine, 162(14), 1568–1576.

- Gille, A., et al. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual review of pharmacology and toxicology, 48, 79–106.

- Guyton, J. R., & Bays, H. E. (2007). Safety and efficacy of niacin. The American journal of cardiology, 99(6A), 22C–31C.

-

Wikipedia. (2024). Nicotinic acid. In Wikipedia. Retrieved January 6, 2026, from [Link].

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 938, Nicotinic acid. Retrieved January 6, 2026, from [Link].

Sources

- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 3. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GPR109A activation and aging liver - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Therapeutic potential of β-arrestin- and G protein-biased agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JCI - Citations to β-Arrestin1 mediates nicotinic acid–induced flushing, but not its antilipolytic effect, in mice [jci.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Effects of 2-(2,2-Dimethyl-propionylamino)-nicotinic acid

Executive Summary

This technical guide provides a comprehensive analysis of the potential therapeutic effects of 2-(2,2-Dimethyl-propionylamino)-nicotinic acid, a derivative of the well-established therapeutic agent, nicotinic acid (niacin). While direct preclinical and clinical data for this specific derivative are not extensively available in the public domain, this document synthesizes the known pharmacology of the parent molecule with the medicinal chemistry principles of the appended 2,2-dimethyl-propionylamino (pivaloyl) moiety. By understanding the established benefits and limitations of nicotinic acid and the predictable influence of the pivaloyl group on pharmacokinetic and pharmacodynamic properties, we can construct a scientifically grounded hypothesis for the potential therapeutic profile of this novel compound. This guide is intended for researchers, scientists, and drug development professionals interested in the next generation of nicotinic acid-based therapeutics.

Introduction: The Rationale for Nicotinic Acid Derivatization

Nicotinic acid, a form of vitamin B3, has been a cornerstone in the management of dyslipidemia for decades. Its ability to favorably modulate a wide range of lipid parameters is well-documented. However, its clinical utility is often hampered by undesirable side effects and a complex pharmacokinetic profile. The derivatization of nicotinic acid, as exemplified by this compound, represents a rational drug design strategy aimed at overcoming these limitations while retaining or even enhancing the therapeutic benefits of the parent molecule. The addition of a pivaloyl group can significantly alter the physicochemical properties of the nicotinic acid scaffold, potentially leading to improved metabolic stability, altered tissue distribution, and a modified side-effect profile.

The Therapeutic Landscape of Nicotinic Acid

A thorough understanding of the parent compound is essential to appreciate the potential of its derivatives.

Established Mechanisms of Action

Nicotinic acid exerts its therapeutic effects through a multi-faceted mechanism of action, primarily impacting lipid metabolism. It is known to:

-

Inhibit Adipose Tissue Lipolysis: By acting on specific receptors in adipocytes, nicotinic acid reduces the mobilization of free fatty acids.[1] This, in turn, decreases the hepatic synthesis of triglycerides.

-

Modulate Hepatic Triglyceride Synthesis: The reduced availability of free fatty acids leads to a diminished formation of triglyceride-rich lipoproteins in the liver.[1]

-

Influence Lipoprotein Metabolism: Nicotinic acid therapy has been shown to decrease LDL-c and triglycerides while increasing HDL-c levels.[1]

Therapeutic Applications and Limitations

The primary therapeutic application of nicotinic acid is in the treatment of dyslipidemia. However, its use has been associated with several challenges:

-

Flushing: A common and often poorly tolerated side effect characterized by redness, warmth, and itching of the skin.

-

Gastrointestinal Distress: Nausea and vomiting can occur, particularly at higher doses.

-

Hepatotoxicity: While less common, liver damage is a potential concern with some formulations.

-

Variable Efficacy and Clinical Outcomes: Despite its positive effects on lipid profiles, large-scale clinical trials have yielded mixed results regarding its ability to reduce cardiovascular events when added to statin therapy.

The Pivaloyl Moiety: A Medicinal Chemistry Perspective

The 2,2-dimethyl-propionyl (pivaloyl) group is a bulky and lipophilic moiety that is frequently employed in medicinal chemistry to modify the properties of a parent molecule.

Physicochemical Properties

-

Lipophilicity: The pivaloyl group is significantly non-polar, and its addition to a molecule generally increases its lipophilicity. This can have a profound impact on a drug's absorption, distribution, and ability to cross cell membranes.

-

Steric Hindrance: The bulky nature of the pivaloyl group can shield adjacent functional groups from enzymatic degradation, thereby enhancing metabolic stability.[2]

-

Metabolic Stability: The quaternary carbon of the pivaloyl group is resistant to oxidation by cytochrome P450 enzymes, which are major players in drug metabolism. This can lead to a longer half-life and improved bioavailability.[3]

Applications in Drug Design

The pivaloyl group can be used to:

-

Create Prodrugs: By masking a polar functional group, the pivaloyl moiety can improve a drug's oral absorption. Once absorbed, the group can be cleaved by esterases to release the active parent drug.

-

Enhance Metabolic Stability: As mentioned, the steric bulk and resistance to oxidation of the pivaloyl group can protect a drug from rapid metabolism.

-

Modulate Receptor Binding: The size and lipophilicity of the pivaloyl group can influence how a drug interacts with its target receptor, potentially altering its potency and selectivity.

Hypothesized Therapeutic Profile of this compound

Based on the properties of nicotinic acid and the pivaloyl group, we can formulate a hypothesis regarding the potential therapeutic profile of this compound.

Potential Pharmacokinetic Advantages

-

Improved Oral Bioavailability: The increased lipophilicity conferred by the pivaloyl group may enhance the absorption of the compound from the gastrointestinal tract.

-

Increased Half-Life: The steric hindrance and resistance to metabolic degradation provided by the pivaloyl group could lead to a longer circulating half-life compared to nicotinic acid, potentially allowing for less frequent dosing.

-

Altered Tissue Distribution: The change in lipophilicity may also affect the volume of distribution, leading to different concentrations of the drug in various tissues.

Potential Pharmacodynamic Modifications

-

Sustained Target Engagement: A longer half-life could result in more sustained engagement with its target receptors, potentially leading to a more consistent therapeutic effect.

-

Modified Side-Effect Profile: The altered pharmacokinetics and tissue distribution could potentially reduce the peak plasma concentrations that are often associated with the flushing side effect of nicotinic acid. Furthermore, if the compound acts as a prodrug, the gradual release of nicotinic acid could also mitigate this adverse effect.

-

Novel Therapeutic Applications: While speculative, the altered properties of the derivative could lead to new therapeutic applications beyond dyslipidemia. For example, some patents suggest the use of nicotinic acid derivatives in the treatment of fatty liver disease.[4]

Proposed Preclinical and Clinical Evaluation Strategy